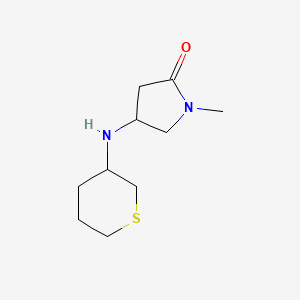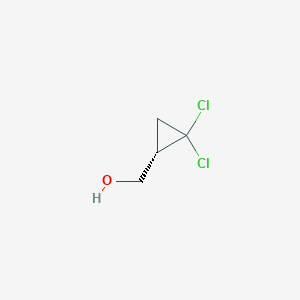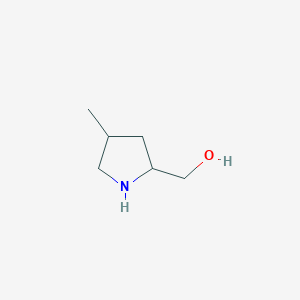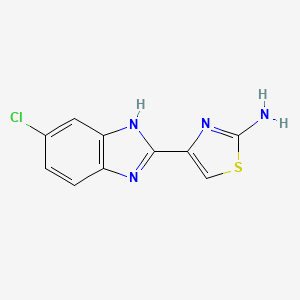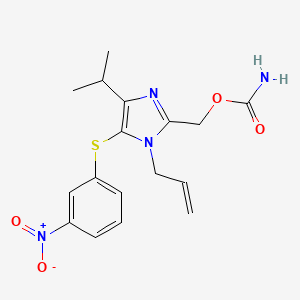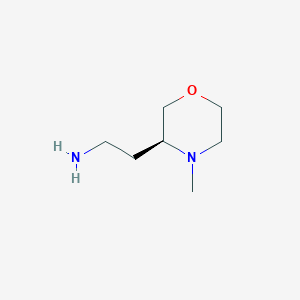![molecular formula C12H19NO2 B12943960 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-4-yl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a modular approach utilizing photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the creation of new building blocks that can be further derivatized through numerous transformations . This approach is advantageous as it opens up access to sp3-rich chemical space, which is valuable for developing bio-active compounds .
Análisis De Reacciones Químicas
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: The compound’s potential bioactivity suggests it could be used in drug discovery and development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in key biological processes.
Comparación Con Compuestos Similares
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane. While all these compounds share a bicyclic framework, this compound is unique due to its specific substitution pattern and the presence of a piperidine ring
Similar Compounds
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.2]octane
- Bicyclo[2.2.1]heptane
These compounds, while structurally related, differ in their chemical reactivity and applications, highlighting the versatility and specificity of this compound in scientific research.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
1-piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-11(15)10-8-1-4-12(10,7-8)9-2-5-13-6-3-9/h8-10,13H,1-7H2,(H,14,15) |
Clave InChI |
WAJWHBWNTOHTHI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1C2C(=O)O)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


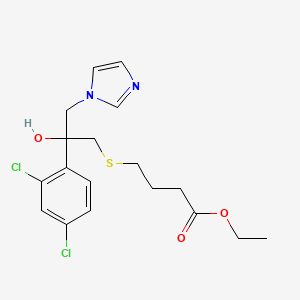

![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)

